(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride
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Overview
Description
(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is a chemical compound that features a pyridine ring attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride typically involves the reaction of pyridine derivatives with amino acid precursors. One common method includes the use of Grignard reagents to introduce the pyridine moiety into the amino acid structure . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as crystallization and chromatography are employed to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced amine derivatives, and substituted amino acid derivatives. These products can be further utilized in various chemical and biological applications.
Scientific Research Applications
(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Amino acid derivatives: Compounds with similar amino acid structures but different side chains.
Uniqueness
(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is unique due to its specific combination of a pyridine ring and an amino acid derivative. This unique structure allows it to interact with a wide range of molecular targets, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
(2S)-2-(pyridin-4-ylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6(8(11)12)10-7-2-4-9-5-3-7;/h2-6H,1H3,(H,9,10)(H,11,12);1H/t6-;/m0./s1 |
InChI Key |
HOOOJNQAOILVHY-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CC=NC=C1.Cl |
Canonical SMILES |
CC(C(=O)O)NC1=CC=NC=C1.Cl |
Origin of Product |
United States |
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